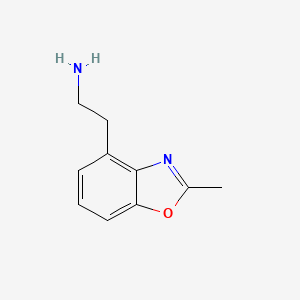![molecular formula C12H14FN3 B11734860 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole](/img/structure/B11734860.png)
1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-[N-(4-Fluorbenzyl)amino]pyrazol ist eine Verbindung aus der Pyrazol-Familie, die sich durch eine fünfgliedrige Ringstruktur mit zwei benachbarten Stickstoffatomen auszeichnet. Pyrazole sind bekannt für ihre Vielseitigkeit in der organischen Synthese und der pharmazeutischen Chemie und dienen oft als Gerüste für die Entwicklung komplexerer heterocyclischer Systeme .
Vorbereitungsmethoden
Die Synthese von 1,3-Dimethyl-5-[N-(4-Fluorbenzyl)amino]pyrazol beinhaltet typischerweise die Reaktion von 1,3-Dimethylpyrazol mit 4-Fluorbenzylamin unter bestimmten Bedingungen. Ein gängiges Verfahren ist die Verwendung einer Kondensationsreaktion, bei der die Aminogruppe von 4-Fluorbenzylamin mit dem Pyrazolring reagiert, um die gewünschte Verbindung zu bilden . Industrielle Produktionsmethoden können die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und der Verwendung von Katalysatoren umfassen, um Ausbeute und Effizienz zu erhöhen .
Analyse Chemischer Reaktionen
1,3-Dimethyl-5-[N-(4-Fluorbenzyl)amino]pyrazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Lösungsmittel wie Ethanol oder Methanol und Katalysatoren wie Palladium oder Platin. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-5-[N-(4-Fluorbenzyl)amino]pyrazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 1,3-Dimethyl-5-[N-(4-Fluorbenzyl)amino]pyrazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab .
Wirkmechanismus
The mechanism of action of N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-5-[N-(4-Fluorbenzyl)amino]pyrazol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1,3-Dimethyl-5-Aminopyrazol: Diese Verbindung fehlt die Fluorbenzylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.
1,3-Dimethyl-5-[N-(4-Chlorbenzyl)amino]pyrazol: Das Vorhandensein eines Chloratoms anstelle von Fluor kann zu Variationen in der Reaktivität und biologischen Aktivität führen.
Eigenschaften
Molekularformel |
C12H14FN3 |
|---|---|
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H14FN3/c1-9-7-12(16(2)15-9)14-8-10-3-5-11(13)6-4-10/h3-7,14H,8H2,1-2H3 |
InChI-Schlüssel |
PHVSGCSQCFBBGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)NCC2=CC=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734791.png)
![2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid](/img/structure/B11734799.png)
![heptyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734801.png)

![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734810.png)
![2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11734813.png)
carbohydrazide](/img/structure/B11734817.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734820.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734826.png)
![1,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734833.png)
![1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B11734839.png)
![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734841.png)
![1-(2-fluoroethyl)-5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734848.png)
![heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734864.png)
